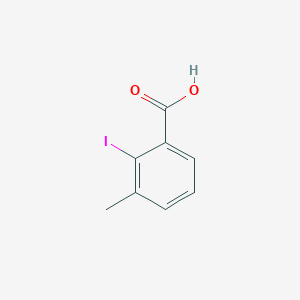

2-Iodo-3-methylbenzoic acid

Description

Significance and Research Context in Organic Chemistry

In the field of organic chemistry, 2-iodo-3-methylbenzoic acid is highly valued as a synthetic intermediate. The presence of the iodine atom at the 2-position and a methyl group at the 3-position of the aromatic ring makes it a useful reagent for constructing iodinated aromatic frameworks. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various coupling and substitution reactions. This reactivity is fundamental to its role in constructing complex molecular architectures.

One of the primary applications of this compound is in carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are the cornerstone of modern organic synthesis, enabling the assembly of intricate molecules from simpler precursors. For instance, it can be used in well-established cross-coupling reactions to introduce new functional groups or build larger molecular scaffolds.

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. Research has demonstrated its use in the preparation of complex structures like 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid and 5-methyl-3-pentyl-1H-isochromen-1-one. sigmaaldrich.comchemicalbook.com It is also a starting material for synthesizing methyl 2-iodo-3-methylbenzoate. sigmaaldrich.comchemicalbook.com

A notable application is in the synthesis of 1-arylbenziodoxolones. A one-pot procedure using Oxone as an oxidant allows for the preparation of the 7-methylbenziodoxolone ring system from this compound. nih.govacs.org This highlights its utility in creating hypervalent iodine reagents, which are themselves powerful tools in organic synthesis.

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis, finding applications in several interdisciplinary areas of the chemical sciences.

Medicinal Chemistry: This compound is a valuable building block in the development of new pharmaceutical agents. chemimpex.com Its structure can be incorporated into larger molecules to modulate their biological activity. While specific therapeutic claims are outside the scope of this article, its role as a synthetic intermediate in the creation of potentially bioactive compounds is well-documented. The ability to introduce an iodine atom can be particularly useful for developing radiolabeled compounds for imaging or therapeutic purposes.

Materials Science: In the realm of materials science, this compound and its derivatives have potential applications in the creation of novel materials. evitachem.com The introduction of heavy atoms like iodine can influence the electronic and optical properties of organic materials, making them suitable for applications in electronics and photonics. It can also serve as a monomer or a building block for the synthesis of specialized polymers and coatings, potentially enhancing their chemical resistance and durability. chemimpex.com

Agrochemicals and Dyes: The structural motifs derived from this compound are also relevant in the agrochemical and dye industries. chemimpex.com Its reactivity allows for the synthesis of a diverse range of compounds that can be screened for desired properties, such as pesticidal activity or specific color characteristics.

The following table provides a summary of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 108078-14-4 | sigmaaldrich.comchemicalbook.com |

| Melting Point | 150-153 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | beilstein-journals.org |

| Purity | Up to 98% |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUXUOZSSYKAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374763 | |

| Record name | 2-Iodo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108078-14-4 | |

| Record name | 2-Iodo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 3 Methylbenzoic Acid and Its Derivatives

Direct Iodination Strategies

Direct iodination of the aromatic ring of 3-methylbenzoic acid (m-toluic acid) presents a straightforward approach to 2-iodo-3-methylbenzoic acid. However, achieving regioselectivity is a critical challenge due to the presence of two activating groups, the methyl and the carboxylic acid groups, which direct electrophilic substitution to different positions. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Therefore, careful selection of iodinating agents and reaction conditions is crucial to favor iodination at the desired C-2 position.

Regioselective Iodination of Toluic Acid Precursors

The direct iodination of m-toluic acid can lead to a mixture of isomers. The directing effects of the methyl group (ortho, para) and the carboxylic acid group (meta) can result in substitution at positions 2, 4, 5, and 6. Achieving regioselectivity for the 2-position requires overcoming the steric hindrance from the adjacent methyl and carboxyl groups and controlling the electronic effects. Research into the direct iodination of substituted benzoic acids often involves exploring various iodinating systems to enhance selectivity. For instance, in related systems, iridium-catalyzed ortho-C–H iodination has been shown to be effective for a variety of benzoic acids, offering a potential pathway for the selective synthesis of this compound. acs.orgresearchgate.net

Approaches Utilizing N-Iodosuccinimide (NIS) and Iodine Monochloride

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic compounds. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com Its reactivity can be enhanced by the addition of an acid catalyst. For the iodination of benzoic acids, which are deactivated aromatic rings, strong acids are often required. The combination of NIS with acids like trifluoroacetic acid (TFA) or sulfuric acid can generate a more potent electrophilic iodine species, capable of iodinating the deactivated ring. organic-chemistry.orgresearchgate.netdntb.gov.ua While this method is general for a range of aromatic compounds, the regioselectivity for 3-methylbenzoic acid would need to be carefully optimized to favor the 2-iodo isomer over other possible products.

Iodine monochloride (ICl) is another potential iodinating agent. However, its reactivity with aromatic compounds bearing electron-withdrawing groups, such as benzoic acids, can be low. google.comgoogle.com This may result in poor yields or the need for harsh reaction conditions to achieve the desired transformation.

Table 1: Comparison of Common Iodinating Agents for Aromatic Systems

| Iodinating Agent | Activating Conditions | Advantages | Disadvantages |

| N-Iodosuccinimide (NIS) | Acid catalysts (e.g., TFA, H₂SO₄) | Mild, solid reagent, easy to handle | Often requires an activator, regioselectivity can be an issue |

| Iodine Monochloride (ICl) | Lewis or Brønsted acids | Commercially available | Lower reactivity with deactivated rings, can be corrosive |

Catalytic Lewis Acid-Mediated Electrophilic Aromatic Substitution

To improve the efficiency and selectivity of direct iodination, Lewis acid catalysts can be employed. Lewis acids can activate the iodinating agent, making it more electrophilic and potentially influencing the regiochemical outcome of the reaction. For example, iron(III) triflimide, generated in situ, has been shown to be a powerful Lewis acid for activating NIS in the iodination of a wide range of arenes under mild conditions. organic-chemistry.org The application of such catalytic systems to 3-methylbenzoic acid could provide a viable route to this compound by enhancing the reactivity at the sterically hindered C-2 position. The general mechanism involves the coordination of the Lewis acid to the iodinating agent, which increases its electrophilicity and facilitates the attack by the aromatic ring. wikipedia.org

One-Pot Halogenation Protocols

One-pot synthetic procedures offer advantages in terms of efficiency and reduced waste. While specific one-pot protocols for the synthesis of this compound are not extensively detailed in the literature, the principles of one-pot halogenation could be applied. This might involve the in situ generation of the iodinating species or a sequence of reactions in a single reaction vessel to achieve the desired product. For instance, a one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reaction has been demonstrated for other aromatic systems, highlighting the potential for streamlined synthetic processes. organic-chemistry.org

Transformations from Substituted Benzoic Acid Analogs

An alternative to direct iodination is the transformation of a pre-functionalized benzoic acid derivative. This approach can offer excellent regiocontrol, as the position of the iodine atom is determined by the position of the starting functional group.

Sandmeyer-Type Reactions from 2-Amino-3-methylbenzoic Acid

The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. For the synthesis of this compound, the starting material would be 2-amino-3-methylbenzoic acid. nist.gov

The reaction proceeds in two main steps:

Diazotization: The amino group of 2-amino-3-methylbenzoic acid is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C).

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide or an aqueous solution of iodine. This leads to the displacement of the diazonium group by an iodine atom, with the evolution of nitrogen gas.

A similar procedure has been described for the synthesis of 2-iodo-5-methyl-benzoic acid from 5-methyl-anthranilic acid, demonstrating the feasibility of this approach for iodinated methylbenzoic acids. prepchem.com This method provides unambiguous regiocontrol, as the iodine atom is introduced specifically at the position of the original amino group.

Table 2: Key Reagents in the Sandmeyer-Type Synthesis of this compound

| Step | Reagent | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazonium salt formation |

| Hydrochloric Acid (HCl) | Provides the acidic medium for diazotization | |

| Iodination | Potassium Iodide (KI) | Source of iodide to replace the diazonium group |

Directed C-H Activation for Ortho-Iodination of Benzoic Acids

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom-economical and straightforward route to substituted aromatic compounds compared to traditional methods. acs.org For benzoic acids, the carboxylic acid group can act as an effective directing group, guiding transition metal catalysts to selectively functionalize the C-H bonds at the ortho position. d-nb.inforesearchgate.net This approach has been successfully applied to the ortho-iodination of benzoic acids, utilizing catalytic systems based on iridium and palladium. acs.orgresearchgate.net

Iridium catalysis has emerged as a highly efficient method for the ortho-selective iodination of a variety of benzoic acids. acs.org A notable system employs a simple iridium(III) complex, which catalyzes the C-H activation and subsequent iodination under remarkably mild conditions. acs.org This method is distinguished by its operational simplicity, as it proceeds in the absence of any additives or bases and is tolerant to both air and moisture. acs.orgnih.gov

The choice of solvent is critical, with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being uniquely effective in enabling the reaction. acs.orgacs.org Mechanistic studies suggest that the catalytic cycle involves an Ir(III)/Ir(V) pathway. acs.orgresearchgate.net The process is believed to begin with a rate-limiting metalation step, followed by the iodination step. acs.org

A key advantage of the iridium-catalyzed approach is its high regioselectivity for the ortho position. acs.org Even in substrates with multiple C-H bonds, the carboxylic acid moiety directs the iodination exclusively to the ortho position. d-nb.infonih.gov For instance, in benzoic acids with two equivalent ortho C-H bonds, selective mono-iodination can be achieved with high selectivity (>20:1 mono/di). d-nb.infonih.gov This selectivity is a significant challenge in C-H activation, and mechanistic investigations have pointed to the crucial role of a Silver(I) additive in deactivating the iodinated product towards further reaction, thus preventing di-iodination. d-nb.infonih.govdiva-portal.org The reactions are often performed at room temperature, further highlighting the mildness of this methodology. d-nb.infonih.gov

Table 1: Iridium-Catalyzed Ortho-Iodination of Benzoic Acids

| Catalyst Precursor | Directing Group | Key Features |

|---|

Palladium catalysis has also been extensively explored for the C-H functionalization of benzoic acids. rsc.org The first examples of direct C-H activation to introduce halides into aromatic compounds were largely based on palladium catalysis, often requiring strong, nitrogen-containing directing groups. acs.org However, protocols utilizing the native carboxylic acid as the directing group have since been developed.

In 2010, a method for the ortho-iodination of carboxylic acids was reported using palladium acetate (B1210297) (Pd(OAc)2) as the catalyst. acs.org This system required superstoichiometric amounts of an iodine source and higher temperatures (100 °C) to achieve good yields. acs.org More recent developments have focused on improving the efficiency and conditions of these reactions. For instance, a straightforward method for the Pd(II)-catalyzed ortho-iodination of benzoic acids has been developed for use in aqueous media, employing potassium iodide (KI) as the iodine source. researchgate.net

The mechanism for palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. The choice of ligands and solvents can be crucial for the reaction's success. For example, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable milder reaction conditions, even ambient temperatures, for C-H arylation, a related transformation. acs.org The solvent is believed to stabilize the metallacycle intermediate and facilitate the C-H activation step. rsc.org While effective, palladium-catalyzed systems for iodination can sometimes face challenges with selectivity, particularly for substrates lacking ortho or meta substituents. researchgate.net

Table 2: Palladium-Catalyzed Ortho-Iodination of Benzoic Acids

| Catalyst | Directing Group | Key Features |

|---|

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3 Methylbenzoic Acid

Cross-Coupling and Cyclization Reactions

Sonogashira Coupling for Heterocycle Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.org The iodine substituent of 2-iodo-3-methylbenzoic acid makes it a suitable substrate for such transformations. While direct examples of Sonogashira coupling of this compound for heterocycle synthesis are specific to proprietary research, the reactivity of analogous compounds provides strong evidence for its utility in this area.

For instance, a closely related compound, 2-iodo-3-nitrobenzoic acid, undergoes a tandem Castro-Stephens coupling—a reaction similar to the Sonogashira coupling using pre-formed copper(I) acetylides—followed by an in-situ cyclization to form 3-aryl-5-nitroisocoumarins, which are heterocyclic lactones. nus.edu.sg In this process, the initial palladium/copper-catalyzed coupling of the aryl iodide with an alkyne is followed by an intramolecular attack of the ortho-carboxylic acid group onto the newly installed alkyne, leading to a 6-endo-dig cyclization. nus.edu.sg This reaction pathway highlights the potential of this compound to serve as a precursor for 8-methyl-substituted isocoumarins and other related heterocyclic systems under Sonogashira conditions. The presence of the carboxylic acid ortho to the iodo group is crucial for facilitating the subsequent ring-closing step.

Applications in Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira reaction, the iodo group of this compound serves as an excellent leaving group in a variety of other transition metal-catalyzed cross-coupling reactions. Its reactivity allows for the construction of diverse molecular architectures.

One of the most significant applications is in the Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organohalide. As an aryl iodide, this compound is a highly reactive partner in Suzuki reactions, readily undergoing oxidative addition to a palladium(0) catalyst. This enables the introduction of a wide range of aryl or vinyl substituents at the 2-position, providing access to complex biaryl structures and other substituted benzoic acids.

The compound is also a viable substrate for other palladium-catalyzed reactions, such as the Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and cyanation reactions. The high reactivity of the C-I bond generally allows these couplings to proceed under milder conditions compared to those required for the corresponding aryl bromides or chlorides.

Hypervalent Iodine Chemistry

This compound is a key starting material for the synthesis of hypervalent iodine reagents, particularly cyclic derivatives known as benziodoxolones. acs.org These reagents are valued as environmentally benign alternatives to heavy metal oxidants for a wide array of chemical transformations. acs.orgresearchgate.net

Generation of 1-Arylbenziodoxolone (IBX) Precursors from this compound

Research has demonstrated a convenient one-pot procedure for the preparation of 1-aryl-7-methylbenziodoxolones directly from this compound. acs.orgacs.orgnih.gov The synthesis involves the oxidation of the iodine atom in the presence of an arene, which becomes the 1-aryl substituent on the resulting benziodoxolone. A common and environmentally safe oxidant used for this transformation is Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of sulfuric acid. acs.orgebi.ac.uk

This method provides access to a variety of substituted benziodoxolone reagents. The general reaction scheme involves the electrophilic attack of the oxidized iodine species on a partner arene.

Table 1: Examples of 1-Aryl-7-methylbenziodoxolones Synthesized from this compound

| Arene Partner | Resulting 1-Aryl-7-methylbenziodoxolone | Reference |

|---|---|---|

| Benzene (B151609) | 1-Phenyl-7-methyl-1H-1λ³-benzo[e] acs.orgCurrent time information in Bangalore, IN.iodaoxin-4(3H)-one | arkat-usa.org |

| Toluene | 1-(p-Methylphenyl)-7-methyl-1H-1λ³-benzo[e] acs.orgCurrent time information in Bangalore, IN.iodaoxin-4(3H)-one | arkat-usa.org |

This table is interactive and can be sorted by column headers.

Investigations into Enhanced Reactivity of Substituted Benziodoxolones

A significant finding is that benziodoxolones derived from this compound exhibit enhanced reactivity compared to their unsubstituted analogs derived from 2-iodobenzoic acid. acs.orgacs.orgacs.orgebi.ac.uk The presence of the 7-methyl group on the benziodoxolone ring has been shown to increase the reactivity of the reagent toward nucleophiles. acs.org

For example, in nucleophilic fluorination reactions designed to produce 2-fluorobenzoic acids, the use of 1-mesityl-7-methylbenziodoxolone (derived from this compound) resulted in a significantly higher yield (78%) of the desired 2-fluoro-3-methylbenzoic acid compared to the reaction with the unsubstituted 1-mesitylbenziodoxolone, which gave a low yield (8%) of 2-fluorobenzoic acid. arkat-usa.org

Similarly, in the catalytic α-tosyloxylation of ketones, iodoaryl catalysts featuring an alkyl group ortho to the iodine (a structural feature analogous to the 7-methyl group in these benziodoxolones) showed a dramatic improvement in catalytic activity compared to the unsubstituted catalysts. acs.orgacs.org This suggests the ortho-methyl group plays a crucial role in accelerating hypervalent iodine-mediated transformations.

Mechanistic Studies of Hypervalent Iodine-Mediated Transformations

Mechanistic investigations and computational studies have provided insight into the source of the enhanced reactivity of these 7-methyl-substituted systems. The ortho-methyl group is not merely a passive spectator; it actively influences the electronic and steric properties of the hypervalent iodine center.

One key mechanistic proposal suggests that the ortho-alkyl group facilitates a crucial protonation step that activates the reagent. acs.org In iodoaryloxazoline catalysts used for α-tosyloxylation, the resting state of the catalyst involves coordination of the oxazoline (B21484) nitrogen to the iodine center. For the reaction to proceed, this bond must be broken to create a more electrophilic iodine species. Computational studies have shown that the presence of an ortho-methyl group makes the subsequent protonation of the intermediate more favorable (less endergonic), leading to a more electrophilic, bis-cationic intermediate that reacts more rapidly with the nucleophile. acs.org This principle explains the higher activity of catalysts derived from this compound.

Advanced Spectroscopic and Structural Characterization of 2 Iodo 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 2-Iodo-3-methylbenzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group are observed. A publication reports peaks at δ 8.10 (doublet of doublets, J = 1.5, 7.5 Hz), 7.98 (doublet of doublets, J = 1.5, 7.5 Hz), and a singlet for the methyl group's three protons at 2.03 ppm in deuterated methanol (B129727) (CD₃OD). Another source provides chemical shifts for the aromatic protons at approximately δ 7.71 (doublet, J = 7.6 Hz), 7.41 (triplet, J = 7.8 Hz), and 7.05 (triplet, J = 7.8 Hz), with the methyl group appearing as a singlet at 2.49 ppm in deuterated chloroform (B151607) (CDCl₃). amazonaws.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in CD₃OD | Chemical Shift (δ) in CDCl₃ amazonaws.com | Multiplicity | Coupling Constant (J) in CD₃OD | Coupling Constant (J) in CDCl₃ amazonaws.com |

| Aromatic CH | 8.10 | 7.71 | dd | 1.5, 7.5 Hz | 7.6 Hz |

| Aromatic CH | 7.98 | 7.41 | dd | 1.5, 7.5 Hz | 7.8 Hz |

| Aromatic CH | - | 7.05 | t | - | 7.8 Hz |

| Methyl (CH₃) | 2.03 | 2.49 | s | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation. Key signals include the carboxylic acid carbonyl carbon, the aromatic carbons, and the methyl carbon. One study identifies signals at δ 171.5 (carboxylic acid C=O), a range of 142.4–118.0 ppm for the aromatic carbons, and a signal at 25.4 ppm for the methyl carbon. Another analysis in CDCl₃ shows the carboxylic acid carbon at δ 174.7, aromatic carbons at δ 139.0, 136.7, 136.6, 131.0, and 129.9, the carbon bearing the iodine at δ 91.5, and the methyl carbon at δ 20.3 ppm. amazonaws.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) | Chemical Shift (δ) in CDCl₃ amazonaws.com |

| Carboxylic Acid (C=O) | 171.5 | 174.7 |

| Aromatic C | 142.4–118.0 | 139.0 |

| Aromatic C | 142.4–118.0 | 136.7 |

| Aromatic C | 142.4–118.0 | 136.6 |

| Aromatic C | 142.4–118.0 | 131.0 |

| Aromatic C | 142.4–118.0 | 129.9 |

| Aromatic C-I | - | 91.5 |

| Methyl (CH₃) | 25.4 | 20.3 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent feature is the C=O stretching vibration of the carboxylic acid, typically observed in the range of 1680–1700 cm⁻¹. Additionally, a broad absorption band corresponding to the O-H stretch of the carboxylic acid is expected between 2500–3300 cm⁻¹.

Raman Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. An ESI-HRMS analysis reported a calculated mass-to-charge ratio (m/z) of 260.9418 for the [M-H]⁻ ion, with an experimentally found value of 260.9424, confirming the molecular formula C₈H₇IO₂. amazonaws.com This technique is crucial for verifying the identity of synthesized compounds. ebi.ac.uk

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z amazonaws.com | Found m/z amazonaws.com |

| [M-H]⁻ | 260.9418 | 260.9424 |

Single Crystal X-ray Diffraction of Derivatives and Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of chemical compounds. Research into the derivatives of this compound has utilized this technique to elucidate the structures of novel hypervalent iodine compounds.

Research Findings: 1-Aryl-7-methylbenziodoxolones

In a notable study, this compound was used as a starting material for the synthesis of 1-aryl-7-methylbenziodoxolones. nih.govacs.org These compounds are a class of hypervalent iodine reagents, which are valued for their unique reactivity and applications in organic synthesis. The synthesis was achieved through a one-pot procedure involving the reaction of this compound with various arenes in the presence of Oxone as an oxidant. nih.gov

The structures of the resulting 1-aryl-7-methylbenziodoxolone derivatives were unequivocally established through single-crystal X-ray diffraction analysis. nih.govacs.org This analysis provided definitive proof of the formation of the benziodoxolone ring system and the covalent bond between the iodine atom and the aryl group. The study highlighted that these 7-methyl-substituted benziodoxolones exhibit enhanced reactivity towards nucleophiles when compared to their unsubstituted counterparts. nih.gov

While the detailed crystallographic data for all derivatives are available in the supporting information of the original publication, the crystallographic parameters for a related 1-(2,5-dimethylphenyl)benziodoxolone have been deposited in the Crystallography Open Database and are presented below. acs.orgcrystallography.net This data provides a representative example of the structural features of this class of compounds.

| Parameter | Value |

|---|

The structural analysis of these derivatives is crucial for understanding the origins of their enhanced reactivity. The steric and electronic effects of the methyl group on the benziodoxolone core, as revealed by X-ray diffraction, can be correlated with their chemical behavior.

At present, the available scientific literature with detailed single-crystal X-ray diffraction data for derivatives of this compound is primarily focused on these 1-aryl-7-methylbenziodoxolones. Further research into the coordination chemistry of this compound with various metal centers could lead to the synthesis and structural characterization of novel metal-organic frameworks and coordination polymers with interesting properties and applications.

Computational and Theoretical Studies of 2 Iodo 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of a molecule from first principles.

A thorough investigation into the electronic structure of 2-iodo-3-methylbenzoic acid would involve determining the distribution of electrons within the molecule, identifying molecular orbitals, and calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Molecular geometry optimization would involve the use of computational methods, such as Density Functional Theory (DFT) or ab initio methods, to find the most stable three-dimensional arrangement of atoms in the molecule. This process identifies the equilibrium geometry corresponding to the minimum energy state, providing precise information on bond lengths, bond angles, and dihedral angles.

Currently, specific studies detailing the electronic structure and optimized molecular geometry of this compound are not available in the reviewed literature.

Following geometry optimization, a vibrational frequency analysis would be performed to predict the infrared (IR) and Raman spectra of this compound. This analysis calculates the frequencies of the fundamental vibrational modes of the molecule. By correlating these theoretical frequencies with experimentally obtained spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. This correlation is essential for the structural characterization of the compound.

Specific theoretical vibrational frequency analyses and their correlation with experimental spectra for this compound have not been reported in the searched scientific databases.

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling is employed to understand the step-by-step process of chemical reactions, providing insights into reaction rates and product selectivity.

For reactions involving this compound, particularly in catalytic processes, transition state analysis is a critical tool. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. The activation energy barrier, determined from the energy difference between the reactants and the transition state, governs the reaction rate. Such analyses would be instrumental in understanding how catalysts interact with this compound to facilitate chemical transformations.

No specific studies on the transition state analysis of catalytic processes involving this compound were identified.

In the context of asymmetric synthesis, where the formation of a specific stereoisomer is desired, computational modeling can elucidate the mechanisms of stereoinduction. If this compound were used as a substrate or ligand in chiral catalysis, theoretical studies could model the interactions between the substrate, the chiral catalyst, and any reagents to explain the origin of enantioselectivity. This would involve analyzing the energies of diastereomeric transition states leading to different stereoisomers.

Research detailing the elucidation of stereoinduction mechanisms in chiral catalysis where this compound is a key component is not currently available.

Structure-Reactivity and Structure-Property Relationship Studies

These studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity or physical properties. For this compound, this could involve developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. Such models would use calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to predict the biological activity or physical properties of a series of related compounds.

Comprehensive structure-reactivity or structure-property relationship studies specifically focused on this compound are absent from the current body of scientific literature.

Applications of 2 Iodo 3 Methylbenzoic Acid in Advanced Organic Synthesis

Building Block for Complex Chemical Architectures

The strategic positioning of the iodo and carboxyl functional groups on the aromatic ring of 2-iodo-3-methylbenzoic acid makes it a valuable starting material for the synthesis of intricate molecular frameworks. These include polycyclic aromatic systems and a variety of other iodinated aromatic compounds.

Synthesis of Polycyclic Aromatic Systems

This compound serves as a key precursor in the synthesis of several classes of polycyclic aromatic compounds, notably dihydro-oxodibenzoxepins and isochromenones.

Dihydro-oxodibenzoxepins: This scaffold is of interest in medicinal chemistry. For instance, this compound can be utilized in the multi-step synthesis of 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid. sigmaaldrich.comsigmaaldrich.com This transformation highlights the utility of the starting material in constructing bridged polycyclic systems.

Isochromenones: The isochromenone core is present in numerous natural products with a wide array of biological activities. researchgate.net this compound can be used to synthesize substituted isochromenones. sigmaaldrich.comsigmaaldrich.com For example, it is a starting material for the preparation of 5-methyl-3-pentyl-1H-isochromen-1-one. sigmaaldrich.comsigmaaldrich.com The synthesis of isocoumarins can be achieved through various catalytic methods, including rhodium(III)-catalyzed C-H activation and cyclization of benzoic acids with alkynes or vinyl acetates. researchgate.netacs.org

Table 1: Examples of Polycyclic Aromatic Systems Synthesized from this compound

| Target Compound | Synthetic Application | Reference |

| 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid | Precursor for the synthesis of a complex dibenz[b,f]oxepin (B1201610) derivative. | sigmaaldrich.comsigmaaldrich.com |

| 5-methyl-3-pentyl-1H-isochromen-1-one | Building block for the creation of substituted isochromenone structures. | sigmaaldrich.comsigmaaldrich.com |

Construction of Diverse Iodinated Aromatic Frameworks

Beyond the synthesis of fused ring systems, this compound is a valuable precursor for a broader range of iodinated aromatic compounds. The carbon-iodine bond can be readily transformed through various cross-coupling reactions, and the carboxylic acid group provides a handle for further functionalization, such as esterification.

One notable application is its use in the synthesis of methyl 2-iodo-3-methylbenzoate. sigmaaldrich.comsigmaaldrich.com This simple esterification demonstrates the utility of the carboxylic acid moiety for derivatization. Furthermore, the resulting ester can participate in subsequent reactions, such as nickel-catalyzed cross-coupling with alkynyl tetracoordinate borons to form axially chiral alkenes. dicp.ac.cn In some instances, replacing a bromo-substituted analogue with methyl 2-iodo-3-methylbenzoate in these reactions has been shown to proceed effectively, indicating that the oxidative addition of the nickel catalyst to the aryl halide is not the enantioselectivity-determining step. dicp.ac.cn

Role in Organocatalysis and Precatalyst Development

Hypervalent iodine compounds are powerful oxidizing agents in organic synthesis. This compound can serve as a precursor to catalytically active hypervalent iodine species. These in-situ generated catalysts are often preferred due to their improved solubility and reactivity compared to traditionally used reagents like 2-iodoxybenzoic acid (IBX). evitachem.comresearchgate.net

Asymmetric Allylic Oxidation

While direct application of this compound in asymmetric allylic oxidation is not extensively documented, its derivatives are crucial in the development of catalysts for such transformations. The core principle involves the in-situ generation of a chiral hypervalent iodine(III) or iodine(V) species from a chiral iodo-arene precursor, which then mediates the enantioselective oxidation.

α-Tosyloxylation of Ketones

The introduction of a tosyloxy group at the α-position of a ketone is a valuable transformation, yielding versatile chiral building blocks. researchgate.net this compound has been used as a starting material to develop iodoaryloxazoline catalysts for the enantioselective α-tosyloxylation of ketones. acs.org

In a typical procedure, this compound is first converted to its acid chloride, which then reacts with a chiral amino alcohol to form a chiral iodoaryloxazoline. acs.org This oxazoline-containing iodoarene serves as a precatalyst. In the presence of an oxidant like m-chloroperoxybenzoic acid (m-CPBA), it is converted to the active iodine(III) species, which then facilitates the enantioselective transfer of the tosyloxy group to the ketone. acs.org The methyl group ortho to the iodine in the catalyst derived from this compound has been shown to be important for catalyst activity. acs.org

Table 2: Application of this compound in the Development of a Catalyst for α-Tosyloxylation

| Catalyst Precursor Derived From this compound | Reaction Type | Key Features | Reference |

| (S)-2-(2-Iodo-3-methylphenyl)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazole | Catalytic enantioselective α-tosyloxylation of ketones | The ortho-methyl group influences catalyst activity. The chiral oxazoline (B21484) moiety directs stereoinduction. | acs.org |

Catalytic Oxidation of Alcohols

Derivatives of this compound are precursors to hypervalent iodine reagents used in the catalytic oxidation of alcohols to aldehydes and ketones. While research has often focused on more sterically hindered derivatives to improve solubility and reactivity, the underlying principle involves the oxidation of the iodoarene to the active hypervalent iodine species. researchgate.netresearchgate.net For example, N-isopropyl-2-iodobenzamides with various substituents on the benzene (B151609) ring have been studied as catalysts for alcohol oxidation in the presence of Oxone as the terminal oxidant. researchgate.net The electronic properties of the substituents influence the reactivity of the catalyst. researchgate.net

Interdisciplinary Research Applications of 2 Iodo 3 Methylbenzoic Acid

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-3-methylbenzoic acid serves as a foundational scaffold for the synthesis of a wide array of molecules with therapeutic potential. Its derivatives have been investigated for various biological activities.

While direct studies on this compound as an enzyme inhibitor are not extensively documented, its derivatives and structurally related compounds have been a focus of such research. For instance, isocoumarins, which can be synthesized from iodobenzoic acid precursors, have been investigated as potential enzyme inhibitors. nus.edu.sg The mechanism of action for related compounds, such as 2-Amino-5-iodo-3-methylbenzoic acid, is thought to involve the amino group and the iodine atom, which can participate in halogen bonding, influencing interactions with molecular targets like enzyme active sites. The methyl ester of a related compound, 4-Iodo-3-methylbenzoic acid methyl ester, has been shown to inhibit enzymes like O6-alkylguanine DNA alkyltransferase (AGT), which is involved in DNA repair, leading to the accumulation of DNA damage and apoptosis in cells. biosynth.com

This compound is a crucial intermediate in the synthesis of more complex, biologically active molecules. evitachem.com Its ability to undergo coupling and substitution reactions makes it a valuable starting material.

Notable syntheses include:

1-Arylbenziodoxolones: It is used as a starting material in a one-pot procedure to create the 7-methylbenziodoxolone ring system. nih.govresearchgate.net These resulting compounds have shown enhanced reactivity toward nucleophiles compared to their unsubstituted counterparts. nih.govresearchgate.net

Carboxyxanthone Analogues: In structure-activity relationship studies of antitumor agents, this compound has been coupled with substituted 2-hydroxyphenylacetic acids to form diaryl ether intermediates. These are then cyclized to produce tricyclic carboxyxanthone derivatives. mdpi.com

Oxazolone Analogs: The compound is a key precursor in the synthesis of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs, which have been evaluated for their anticancer properties. researchgate.net The synthesis involves coupling this compound with tert-butyl glycinate, followed by hydrolysis and condensation with various aromatic aldehydes. researchgate.netresearchgate.net

Other Heterocycles: It may be used to synthesize various isochromen-1-ones, such as 5-methyl-3-pentyl-1H-isochromen-1-one. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Biologically Active Molecules Synthesized from this compound To view the table, click on the headers to sort the data.

| Precursor | Product Class | Specific Example | Research Area |

|---|---|---|---|

| This compound | 1-Arylbenziodoxolones | 1-Phenyl-7-methyl-1H-1λ3-benzo[e] Current time information in Bangalore, IN.iodaoxin-4(3H)-one | Organic Synthesis Reagents |

| This compound | Carboxyxanthones | Substituted Xanthenone-4-acetic acid analogues | Antitumor Agents |

| This compound | Oxazolones | 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one | Anticancer Agents |

Iodinated aromatic compounds are recognized as important structures in the development of radiopharmaceuticals. The iodine atom in this compound can potentially be substituted with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in imaging or therapy. For example, p-Toluic acid, 3-(bis(2-iodoethyl)amino)-, a related iodinated compound, has garnered interest for its potential in developing radiopharmaceuticals for cancer imaging and treatment. ontosight.ai

Furthermore, this compound serves as a precursor for molecules that can be radiolabeled with other isotopes. Research has shown that 1-arylbenziodoxolones, synthesized from this compound, can be used to prepare 2-fluorobenzoic acids. arkat-usa.org This opens a pathway for the synthesis of compounds labeled with Fluorine-18 ([¹⁸F]), a positron-emitting radioisotope widely used in Positron Emission Tomography (PET) imaging. arkat-usa.org

Iodinated aromatic compounds are a key structural feature of thyroid hormones and their analogs. The natural thyroid hormones, thyroxine (T4) and 3,3′,5-tri-iodo-L-thyronine (T3), are critical for regulating metabolism. Research into thyroid hormone analogs aims to create selective thyromimetics that might offer therapeutic benefits for conditions like obesity, hyperlipidemia, and hypothyroidism with fewer side effects. google.comresearchgate.net

Syntheses of various thyroid hormone analogues, such as 3′-heteroarylmethyl-3,5-di-iodo-L-thyronines and other triiodinated thyropropionic and thyroxylic acids, have been reported, underscoring the importance of the iodinated phenyl ring structure. rsc.orgresearchgate.net While direct synthesis from this compound is not prominently featured, its structure represents a viable scaffold for creating novel analogs for investigation as thyroid hormone receptor agonists. google.com

Derivatives of this compound have been actively investigated for their potential as antitumor agents. Research has shown that certain benzoic acid derivatives exhibit significant cytotoxic activity against cancer cell lines.

A key area of this research is the synthesis of tricyclic compounds. For example, this compound is used to prepare carboxyxanthones (a tricyclic system), which are analogues of the flavone (B191248) acetic acid drug class and have been studied for their anticancer effects. mdpi.com

In a study evaluating the structure-activity relationships of tricyclic compounds related to colon cancer treatments, derivatives of benzoic acid were assessed for their cytotoxicity. The presence and position of substituents like iodine on the benzoic acid structure were correlated with antitumor activity.

Table 2: Cytotoxicity Data of a Benzoic Acid Derivative Against Colon Cancer Cell Line To view the table, click on the headers to sort the data.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | Colon cancer (HCT116) | 12.5 |

| 9-Oxo-9H-xanthene-4-acetic acid | Colon cancer (HCT116) | 10.0 |

More recent studies have focused on synthesizing 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs from 3-iodo-4-methylbenzoic acid (an isomer of the title compound). researchgate.netresearchgate.net These synthesized compounds were screened against a panel of cancer cell lines, with some derivatives showing significant growth inhibition against specific lines, such as the CNS cancer cell line SNB-75. researchgate.net

Agrochemical Research

In the field of agrochemical research, this compound and its related isomers serve as intermediates in the development of new crop protection agents. chemimpex.com The structural features of these compounds make them suitable starting points for synthesizing molecules with potential insecticidal or other useful properties. For example, an amino derivative, 2-Amino-5-iodo-3-methylbenzoic acid, is noted for its structural similarity to intermediates used in the synthesis of chlorantraniliprole (B1668704), a successful insecticide, suggesting its potential in developing new insecticidal compounds. Similarly, fluorinated derivatives like 2,5-Difluoro-4-iodo-3-methylbenzoic acid are also explored for their potential application in creating novel agrochemicals. smolecule.com

Development of Insecticidal Compounds (e.g., Chlorantraniliprole Intermediates)

This compound and its derivatives are of significant interest in the field of agrochemistry, particularly as potential intermediates in the synthesis of potent insecticides. The structural framework of this compound is related to key components used in the production of anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole.

Detailed Research Findings: The synthesis of chlorantraniliprole, a widely used insecticide, prominently features the intermediate 2-amino-5-chloro-3-methylbenzoic acid. trea.comunifiedpatents.com Research indicates that halogenated benzoic acid derivatives are crucial for creating the core structure of such insecticides. While the chloro- derivative is standard in commercial synthesis, the structural similarity of iodo-analogs, such as 2-amino-5-iodo-3-methylbenzoic acid, suggests their potential as alternative intermediates.

The investigation into iodo-substituted precursors is driven by the desire to modify the insecticidal properties of the final compound. The substitution of a chlorine atom with an iodine atom can alter the molecule's lipophilicity, binding affinity to target receptors, and metabolic stability within the target pest. The synthesis process for chlorantraniliprole involves reacting the key benzoic acid intermediate with another complex molecule, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, to form the final active ingredient. trea.comresearchgate.net The use of an iodo-substituted benzoic acid in this pathway could lead to the development of new insecticidal compounds with a potentially different spectrum of activity or improved efficacy.

Materials Science

In materials science, the incorporation of heavy atoms like iodine into molecular structures is a key strategy for developing advanced materials with specific optical and physical properties. This compound serves as a valuable precursor in this field for creating materials with enhanced X-ray contrast capabilities and for synthesizing specialized polymers and coatings.

Iodinated compounds are fundamental to the development of X-ray contrast media used in medical imaging. radiologykey.com The high atomic number and electron density of iodine allow it to effectively absorb X-rays, creating a contrast that makes internal bodily structures visible. radiologykey.com All clinically approved iodinated radiocontrast agents are derivatives of a benzoic acid core, highlighting the importance of this chemical class. radiologykey.com

Detailed Research Findings: Research has consistently shown that derivatives of 2,4,6-triiodo-benzoic acid are highly effective as X-ray contrast media. researchgate.net While this compound is a mono-iodinated compound, it serves as a foundational building block for synthesizing more complex, poly-iodinated molecules. The principle relies on increasing the number of iodine atoms per molecule to enhance radio-opacity. radiologykey.com The presence of the iodine atom in this compound makes it a prime candidate for incorporation into larger molecules or polymer backbones designed for advanced imaging applications. These materials could potentially be used in developing next-generation, nanoparticle-based contrast agents that offer improved biocompatibility and longer circulation times compared to traditional small-molecule agents. nih.gov

The dual functionality of this compound, possessing both a carboxylic acid group and an iodo-substituent, makes it a useful monomer in polymer chemistry.

Detailed Research Findings: The carboxylic acid group can readily participate in polymerization reactions, such as esterification or amidation, to form polyesters and polyamides. The incorporation of the iodo-methyl-phenyl group into the polymer chain imparts unique properties to the resulting material. Isomers and related structures, like 3-Iodo-2-methylbenzoic acid, are used in formulating advanced polymers and coatings with enhanced chemical resistance and durability. chemimpex.com The presence of the halogen can increase the refractive index of the polymer, a desirable property for optical applications, and can also confer flame-retardant characteristics. Furthermore, the C-I bond can be a site for further post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone.

Biochemical Research

The specific chemical reactivity and structural motifs of this compound and its close analogs make them valuable tools in biochemical and medicinal chemistry research. They are particularly useful for investigating the function of enzymes and exploring metabolic pathways.

Iodinated organic molecules are frequently used as probes or as precursors to inhibitors in the study of enzymes. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to the active site of an enzyme.

Detailed Research Findings: Research on related compounds demonstrates this utility. For instance, 3-iodo-4-methylbenzoic acid has been used as a starting material in the synthesis of potent, orally active pan-inhibitors of the BCR-ABL kinase, which is implicated in certain types of cancer. acs.org Similarly, studies on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy that is involved in tryptophan metabolism, have utilized iodo-substituted substrates to develop highly efficient inhibitors. nih.gov

Compound Reference Table

Comparative Analysis and Future Research Directions

Comparative Reactivity and Applications with Isomers and Analogs

The chemical behavior and utility of 2-Iodo-3-methylbenzoic acid are profoundly influenced by the specific arrangement of its functional groups. A comparative analysis with its isomers and other halogenated analogs highlights the subtle yet critical interplay of steric and electronic effects.

The positions of the iodine and methyl substituents on the benzoic acid ring are crucial in directing the molecule's reactivity and determining its physical properties. The acidity of the carboxylic acid, for instance, is affected by the electronic nature and position of these groups. Almost all ortho-substituents, including the iodine atom in this compound, tend to increase the acid strength of a benzoic acid, a phenomenon known as the ortho-effect. libretexts.org This is theorized to be a combination of steric and electronic factors. libretexts.org Conversely, the methyl group is generally an electron-donating group that can decrease acidity. researchgate.net

The regioselectivity of synthetic reactions is also heavily dependent on the substitution pattern. For example, the direct iodination of 2-methylbenzoic acid yields primarily 5-iodo-2-methylbenzoic acid, with 3-iodo-2-methylbenzoic acid being only a minor product. chemicalbook.comgoogleapis.com This demonstrates how the existing methyl group directs incoming substituents, making the synthesis of certain isomers like 3-iodo-2-methylbenzoic acid less straightforward than others. chemicalbook.comgoogleapis.com

Each isomer serves as a unique building block for more complex molecules. This compound is used in the synthesis of iodoaryloxazoline catalysts and other heterocyclic compounds. sigmaaldrich.comacs.orgsigmaaldrich.com Its isomer, 4-Iodo-3-methylbenzoic acid, has been utilized in the construction of lanthanide complexes with specific structural and photoluminescent properties. chemicalbook.com 3-Iodo-2-methylbenzoic acid is also a valuable intermediate in the synthesis of fine chemicals. biosynth.comchemimpex.com

Interactive Table: Comparison of this compound and Its Isomers

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application/Feature |

|---|---|---|---|

| This compound | 108078-14-4 | C₈H₇IO₂ | Precursor for iodoaryloxazoline catalysts and heterocycles. sigmaaldrich.comacs.org |

| 3-Iodo-2-methylbenzoic acid | 133232-56-1 | C₈H₇IO₂ | Intermediate for fine chemicals; minor product in direct iodination of 2-methylbenzoic acid. chemicalbook.combiosynth.com |

| 4-Iodo-3-methylbenzoic acid | 52107-87-6 | C₈H₇IO₂ | Used to construct lanthanide coordination polymers. chemicalbook.com |

| 5-Iodo-2-methylbenzoic acid | 828-91-1 | C₈H₇IO₂ | Major product from iodination of 2-methylbenzoic acid. chemicalbook.comgoogleapis.com |

When comparing iodo-substituted benzoic acids to their bromo- and chloro- analogs, significant differences in reactivity, acidity, and applications emerge. The nature of the carbon-halogen bond is a primary determinant of this variance. The C-I bond is weaker and the iodine atom is more polarizable than in its bromine and chlorine counterparts. This increased reactivity makes iodinated aromatics, including this compound, highly effective substrates in cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, in the synthesis of quinazolinones from 2-halobenzoic acids, the iodo-derivatives consistently show higher reactivity and yields compared to the bromo-derivatives. nih.gov

Conversely, chloro and bromo derivatives are more frequently documented as intermediates in large-scale drug synthesis, possibly due to cost considerations. The acidity of the benzoic acid is also impacted by the halogen substituent; the high electronegativity of fluorine significantly increases acidity, while the lower electronegativity of iodine can reduce it relative to other halogens. libretexts.org

Interactive Table: Comparative Properties of Halogenated Benzoic Acids

| Property | Iodo-Benzoic Acids | Bromo-Benzoic Acids | Chloro-Benzoic Acids |

|---|---|---|---|

| Reactivity in Cross-Coupling | High, due to weaker C-I bond. nih.gov | Moderate. | Lower, C-Cl bond is stronger. |

| Acidity (General Trend) | Generally less acidic than fluoro/chloro analogs due to lower electronegativity. | More acidic than iodo-analogs. | More acidic than bromo/iodo analogs. libretexts.org |

| Key Applications | Specialized reactions requiring high reactivity, radiopharmaceuticals, crystallography. | Common intermediates in pharmaceutical synthesis. | Widely used intermediates in various chemical industries. nih.gov |

| Halogen Bonding | Strongest halogen bond donor among halogens. | Moderate halogen bond donor. | Weakest halogen bond donor. |

Emerging Synthetic Methodologies

The synthesis of this compound and its analogs is evolving beyond traditional methods. Research is focused on improving efficiency, selectivity, and sustainability.

One of the most promising areas is the use of transition-metal catalysis for direct C-H bond functionalization. Iridium-catalyzed ortho-iodination of benzoic acids has been demonstrated as a powerful strategy that can achieve high regioselectivity for mono-iodination under mild, room-temperature conditions. amazonaws.comd-nb.info This approach avoids the need for pre-functionalized starting materials and often harsh reagents associated with older methods like the Sandmeyer reaction. googleapis.comd-nb.info

Improvements in classical oxidative iodination are also being developed. The use of microporous compounds, such as H-β-form zeolite, in conjunction with iodine and an oxidizing agent like iodic acid, has been shown to enhance the yield and selectivity of the iodination of substituted benzoic acids. chemicalbook.comgoogleapis.comgoogle.com These materials are thought to provide a structured environment that favors the formation of specific isomers.

Furthermore, modern process chemistry trends, such as continuous-flow synthesis, are being applied to the production of related compounds. beilstein-journals.org These systems offer better control over reaction parameters, improved safety, and potential for easier scale-up, representing a significant methodological advancement for the manufacturing of halogenated intermediates.

Future Prospects in Biological and Catalytic Applications

The unique properties of this compound position it as a valuable scaffold for future research in medicinal chemistry and catalysis.

In the biological realm, the iodine atom is of particular interest. It can participate in halogen bonding, a type of non-covalent interaction that can be exploited to achieve high-affinity and selective binding to biological targets like enzymes. This makes derivatives of this compound promising candidates for the development of novel enzyme inhibitors. Additionally, the potential to incorporate radioactive isotopes of iodine opens up applications in the development of radiopharmaceuticals for imaging and therapeutic purposes.

In catalysis, this compound already serves as a precursor for chiral iodoaryloxazoline ligands used in enantioselective reactions. acs.org Future work could expand on this by developing a wider range of catalysts built from this framework for various asymmetric transformations. The reactivity of the C-I bond also makes it an ideal starting point for creating diverse molecular libraries through cross-coupling reactions, facilitating the discovery of new bioactive molecules and materials with specific electronic or optical properties. evitachem.com

Development of Novel Characterization and Computational Approaches

Advances in analytical and computational techniques are providing deeper insights into the structure and reactivity of this compound.

Novel characterization methods, particularly single-crystal X-ray diffraction, are essential for unambiguously determining molecular structures and studying the subtle intermolecular interactions in the solid state. researchgate.net These studies are crucial for understanding phenomena like halogen bonding and π–π stacking, which govern crystal packing and can influence a material's physical properties. mdpi.com

Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool. DFT calculations can be used to model reaction pathways, predict the energetics of electrophilic substitution, and rationalize the directing effects of substituents. These computational models help optimize reaction conditions and guide the design of new synthetic routes. Furthermore, quantum chemical calculations are employed to predict and interpret spectroscopic data (e.g., FT-IR, NMR), providing a powerful link between theoretical models and experimental observations. researchgate.netresearchgate.net Exploring the electronic structure of iodinated benzoic acids through these computational lenses can provide valuable insights into their reactivity and potential applications. vulcanchem.com

Q & A

Basic Questions

Q. What are the key structural and spectroscopic identifiers for 2-Iodo-3-methylbenzoic acid?

- Methodological Answer : The compound (CAS 108078-14-4) has a molecular formula of C₈H₇IO₂ and a molecular weight of 262.04 g/mol. Key identifiers include:

- 1H NMR : Peaks at δ 8.10 (dd, J = 1.5, 7.5 Hz), 7.98 (dd, J = 1.5, 7.5 Hz), and 2.03 ppm (s, 3H for the methyl group) in CD₃OD .

- 13C NMR : Signals at δ 171.5 (carboxylic acid C=O), 142.4–118.0 ppm (aromatic carbons), and 25.4 ppm (methyl carbon) .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).

- Safety Note : Handle with gloves and eye protection; follow protocols for acid and iodinated compound disposal .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A validated route involves:

Electrophilic Iodination : React 3-methylbenzoic acid with iodine in the presence of HNO₃/H₂SO₄ as catalysts.

Purification : Recrystallization from methanol/water yields >98% purity .

- Critical Parameters : Control reaction temperature (50–60°C) to avoid over-iodination. Monitor pH during neutralization to prevent decarboxylation .

Q. How should researchers handle discrepancies in reported melting points or spectroscopic data?

- Methodological Answer : Cross-reference data with authoritative databases like NIST Chemistry WebBook . If inconsistencies persist:

Verify sample purity via HPLC or TLC .

Replicate synthesis under controlled conditions to isolate batch-specific variations .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound derivatives?

- Methodological Answer :

Use density functional theory (DFT) to model electrophilic substitution energetics, focusing on iodine’s directing effects.

Simulate transition states for iodination using Gaussian or ORCA software to predict regioselectivity .

- Case Study : DFT studies on analogous iodosobenzoic acids reveal steric hindrance from the methyl group lowers activation energy for para-substitution .

Q. What strategies resolve contradictions in catalytic activity studies of this compound in cross-coupling reactions?

- Methodological Answer :

Controlled Variable Testing : Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to isolate contributing factors .

Kinetic Analysis : Use stopped-flow NMR to monitor intermediate formation and identify rate-limiting steps .

- Example : Conflicting yields in aryl-iodide couplings may stem from trace moisture affecting catalyst stability .

Q. How can advanced spectroscopic techniques elucidate the electronic effects of the iodine substituent in this compound?

- Methodological Answer :

X-ray Photoelectron Spectroscopy (XPS) : Quantify iodine’s electron-withdrawing effect on the aromatic ring.

UV-Vis Spectroscopy : Compare absorption spectra with non-iodinated analogs to assess conjugation changes .

- Data Interpretation : The iodine atom’s polarizability alters π-electron density, red-shifting absorption maxima by ~20 nm .

Data Management & Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound?

- Methodological Answer :

Open Data Practices : Share raw NMR, HPLC, and crystallography data via repositories like Zenodo .

Protocol Standardization : Document reaction conditions (e.g., stirring speed, humidity) often omitted in literature .

- Case Study : Reproducibility issues in iodobenzoxazole synthesis were resolved by specifying Oxone stoichiometry (1.2:1 molar ratio to substrate) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in aqueous solutions?

- Methodological Answer :

Ventilation : Use fume hoods to prevent inhalation of iodine vapors during heating.

Waste Management : Neutralize acidic waste with NaHCO₃ before disposal to avoid heavy metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.